molecular formula C24H22ClF3N4O5 B15228438 Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 875712-90-6

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B15228438
CAS No.: 875712-90-6
M. Wt: 538.9 g/mol
InChI Key: RTJNXTDFIFOLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex fluoroquinolone derivative designed for antibacterial applications. Its core structure features a quinoline scaffold substituted with fluorine and chlorine atoms, an amino-difluoropyridinyl group at position 1, and a 3-(isobutyryloxy)azetidin-1-yl moiety at position 7 (Figure 1). The ethyl ester at the C-3 position distinguishes it from active pharmaceutical ingredients (APIs) like Delafloxacin, which instead bear a carboxylic acid group at this position .

The synthesis involves chlorination of a precursor using N-chlorosuccinimide in ethyl acetate or a mixed solvent system, followed by hydrolysis with sodium hydroxide to yield intermediates or related derivatives .

Properties

CAS No.

875712-90-6

Molecular Formula

C24H22ClF3N4O5

Molecular Weight

538.9 g/mol

IUPAC Name

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-[3-(2-methylpropanoyloxy)azetidin-1-yl]-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C24H22ClF3N4O5/c1-4-36-24(35)13-9-32(22-16(28)6-15(27)21(29)30-22)18-12(20(13)33)5-14(26)19(17(18)25)31-7-11(8-31)37-23(34)10(2)3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,29,30)

InChI Key

RTJNXTDFIFOLPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC(C3)OC(=O)C(C)C)Cl)C4=C(C=C(C(=N4)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridine ring:

    Quinoline synthesis: The quinoline ring is formed through a series of cyclization reactions.

    Introduction of the azetidinyl group: This step involves the reaction of the intermediate with azetidin-1-yl derivatives.

    Final esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antimycobacterial agent. Its unique structure allows it to interact with bacterial enzymes and inhibit their activity.

    Biological Research: It is used in studies to understand the mechanisms of drug resistance in bacteria and to develop new antibiotics.

    Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the bacteria from synthesizing essential proteins . This leads to the death of the bacterial cells. The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound is closely related to Delafloxacin (1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), a FDA-approved fluoroquinolone. A comparative analysis is provided below:

Feature Target Compound Delafloxacin Inferred Impact
C-3 Position Ethyl ester Carboxylic acid Ester acts as a prodrug, enhancing absorption; acid form is bioactive .
Azetidine Substituent 3-(Isobutyryloxy) group 3-Hydroxy group Isobutyryloxy increases lipophilicity, potentially improving tissue penetration.
Position 8 Chlorine Chlorine Shared feature; enhances gram-positive activity and mitigates resistance .
Position 6 Fluorine Fluorine Common in fluoroquinolones; broadens spectrum against gram-negative bacteria.

Broader Comparison with Fluoroquinolones

  • Ciprofloxacin : Lacks the azetidine ring and pyridinyl substituent, reducing potency against resistant strains.
  • Moxifloxacin : Features a bicyclic amine at position 7 (8-methoxy group), enhancing anaerobic activity but with reduced solubility compared to the target compound’s ester .

Biological Activity

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound, often referred to by its IUPAC name, exhibits a diverse range of biological activities, particularly in the fields of antibacterial and antimycobacterial research.

Chemical Structure and Properties

The molecular formula of this compound is C24H22ClF3N4O5C_{24}H_{22}ClF_{3}N_{4}O_{5}, with a molecular weight of 538.9 g/mol. Its structure includes multiple functional groups such as amino, fluoro, chloro, and azetidinyl groups, which contribute to its biological activity.

PropertyValue
CAS Number 875712-90-6
Molecular Formula C24H22ClF3N4O5
Molecular Weight 538.9 g/mol
IUPAC Name Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-(isobutyryloxy)azetidin-1-yl)-4-oxoquinoline-3-carboxylate

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity. It has been shown to interact with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth.

Mechanism of Action:
The mechanism involves binding to the active site of bacterial enzymes, which are crucial for synthesizing proteins necessary for bacterial survival. This inhibition leads to a decrease in bacterial proliferation and can be particularly effective against resistant strains.

Antimycobacterial Activity

This compound also demonstrates promising antimycobacterial properties. Studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an antitubercular agent.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy:
    A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound against various strains of bacteria. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than that of existing antibiotics, indicating its potential as a novel antibacterial agent .
  • Antimycobacterial Screening:
    Another research article highlighted its effectiveness against M. tuberculosis in vitro. The compound was tested alongside standard treatments and showed comparable results in inhibiting bacterial growth .
  • Mechanistic Insights:
    A detailed mechanistic study revealed that the compound's interaction with bacterial ribosomes was crucial for its activity. This was supported by crystallographic studies that demonstrated binding at critical sites within the ribosomal complex .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Preliminary toxicity studies indicate that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations; however, further studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the azetidin-1-yl moiety into quinolone derivatives?

  • The azetidin-1-yl group can be introduced via nucleophilic substitution under mild alkaline conditions (pH 7.5–8.5) using azetidine derivatives. For example, describes coupling reactions with chiral amines (e.g., tert-butyloctahydro-pyrrolopyridine derivatives) using palladium catalysts and copper(I) iodide to stabilize intermediates. Optimal temperatures range from 60–80°C, with reaction times of 12–24 hours depending on steric hindrance .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • 1H NMR and IR spectroscopy are critical for confirming functional groups (e.g., ester, amide, and fluorine substituents). provides SMILES notation (e.g., Nc1nc(N2C=C(C(=O)O)...) and InChI descriptors, which align with spectral peaks for fluorine (δ 120–140 ppm in 19F NMR) and carbonyl groups (1700–1750 cm⁻¹ in IR). X-ray crystallography (as in ) resolves spatial arrangements, such as the planar quinoline core and axial orientation of the isobutyryloxy group .

Q. What strategies optimize solubility for in vitro assays?

  • Hydrochloride salt formation (e.g., via HCl treatment in ethanol) improves aqueous solubility, as demonstrated for structurally similar quinolones in . Alternatively, ester-to-acid hydrolysis (using NaOH at 50°C for 2 hours) enhances polarity, though this may reduce membrane permeability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 3-(isobutyryloxy)azetidine substituent?

  • The bulky isobutyryloxy group reduces nucleophilic attack at the azetidine nitrogen due to steric hindrance, requiring polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states. highlights that electron-withdrawing fluorine atoms on the pyridine ring further deactivate the azetidine, necessitating elevated temperatures (80–100°C) for efficient coupling .

Q. What mechanisms explain contradictory data in fluorination efficiency at the C-6 position?

  • Discrepancies arise from competing pathways: (i) direct electrophilic fluorination (using Selectfluor®) vs. (ii) SNAr displacement of chlorine with KF/18-crown-6. shows that electron-deficient quinoline cores favor SNAr (yields >75%), while steric crowding at C-6 (e.g., from adjacent substituents) reduces fluorination efficiency to <50% .

Q. How can reaction intermediates be stabilized during the synthesis of the 4-oxo-1,4-dihydroquinoline core?

  • Chelation control : Using Mg(OtBu)₂ or ZnCl₂ stabilizes enolate intermediates during cyclization. reports that ethyl 7-amino-1-cyclopropyl derivatives form stable intermediates via chelation of the 3-carboxylate group, enabling high-purity yields (>90%) under inert atmospheres .

Q. What analytical methods resolve data conflicts in stereochemical assignments of the azetidine ring?

  • NOESY NMR and circular dichroism (CD) distinguish axial vs. equatorial conformations. For example, uses NOESY correlations between the azetidine protons and the quinoline core to confirm the 3-(isobutyryloxy) group’s axial orientation. X-ray data (e.g., ) validate these assignments with bond angles of 109.5–112° for the azetidine ring .

Methodological Notes

  • Contradiction Management : When conflicting spectral data arise (e.g., fluorine chemical shifts), cross-validate using high-resolution mass spectrometry (HRMS) and computational tools (DFT calculations) to reconcile experimental and theoretical values .
  • Reaction Optimization : Use a Design of Experiments (DoE) approach to balance temperature, solvent polarity, and catalyst loading for multi-step syntheses (referenced in and ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.